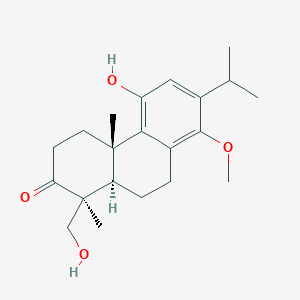
トリプトノジオール
概要
説明
Triptonodiol is a natural product found in Tripterygium wilfordii with data available.
科学的研究の応用
非小細胞肺がん治療
トリプトノジオールは、非小細胞肺がん(NSCLC)の抗腫瘍薬候補として有望視されています。 グリコーゲンシンターゼキナーゼ3ベータ(GSK3B)、プロテインキナーゼC(PKC)、p21活性化キナーゼ(PAK)などの様々な標的分子に作用することで、細胞増殖、薬剤耐性、転移、抗アポトーシスを調節する可能性があります。 これらの効果は、腫瘍シグナル伝達経路、ErbBシグナル伝達経路、タンパク質リン酸化などの経路に関連しています {svg_1}.
がん細胞の遊走および浸潤の阻害
研究により、トリプテリギウム・ウィルフォルディーから抽出されたトリプトノジオールが、NSCLC細胞の遊走および浸潤を阻害することが示されています。 トリプトノジオールは、がん細胞の運動性に不可欠な細胞骨格の再編成に影響を与え、NSCLCの攻撃的な表現型を軽減します {svg_2}.
がん細胞におけるオートファジー誘導
トリプトノジオールは、NSCLC細胞において完全なオートファジーフラックスを誘導します。 オートファジーは細胞の分解プロセスであり、がんではしばしば調節異常が起こります。 がん治療の標的となり得ます。 トリプトノジオールは、オートファジーを誘導することで、がん細胞の死滅に寄与する可能性があります {svg_3}.
分子ドッキングと標的同定
分子ドッキング研究により、トリプトノジオールは、NSCLCに関連する標的タンパク質であるGSK3Bに良好な結合活性を示すことが明らかになりました。 これは、トリプトノジオールが潜在的なGSK阻害剤として開発され、NSCLC治療のための新たなアプローチを提供する可能性があることを示唆しています {svg_4}.
ネットワーク薬理学アプローチ
トリプトノジオールに対するネットワーク薬理学に基づく調査により、NSCLCに対する潜在的な標的と作用機序が特定されました。 この包括的なアプローチは、創薬プロセスを加速させ、治療戦略を最適化することができます {svg_5}.
化学療法における可能性
抗腫瘍剤として、トリプトノジオールは、肺がんの化学療法レジメンに組み込まれる可能性を秘めています。 様々ながん関連プロセスを調節する能力により、既存の化学療法の有効性を高めることができる可能性があります {svg_6}.
遺伝子オントロジー(GO)および経路濃縮分析
GO分析とKEGG経路濃縮分析は、トリプトノジオールが影響を与える生物学的プロセス、細胞成分、分子機能を理解するために利用されてきました。 これらの分析は、トリプトノジオールががん細胞に与える包括的な生物学的影響についての洞察を提供します {svg_7}.
タンパク質-タンパク質相互作用(PPI)ネットワーク分析
トリプトノジオールの標的のPPIネットワークトポロジー分析は、NSCLCに関与するタンパク質間の複雑な相互作用をより深く理解するのに役立ちます。 これにより、新たな治療標的が明らかになり、併用療法の設計に役立ちます {svg_8}.
作用機序
- Through network pharmacology and molecular docking, several key targets have been identified for Triptonodiol’s action in lung cancer treatment:
Target of Action
Result of Action
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Triptonodiol interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to act on glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK) . These interactions influence various processes such as cell proliferation, drug resistance, metastasis, and anti-apoptosis .
Cellular Effects
Triptonodiol has a significant impact on various types of cells and cellular processes. In NSCLC, it inhibits the migration and invasion of cancer cells and suppresses cytoskeletal remodeling . It also induces an increase in complete autophagic flux in NSCLC .
Molecular Mechanism
Triptonodiol exerts its effects at the molecular level through several mechanisms. It binds to target proteins like GSK3B, showing good binding activity . This binding interaction leads to the downregulation of GSK3B levels in NSCLC cells . It also influences gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
The effects of Triptonodiol change over time in laboratory settings. For instance, the protein abundance of GSK3B was significantly downregulated in NSCLC cells H1299 and A549 treated with Triptonodiol for 24 hours .
Metabolic Pathways
Triptonodiol is involved in several metabolic pathways. It acts on GSK3B, AKT1, PIK3CA, HSP90AA1, and MTOR glucose metabolism and other processes
特性
IUPAC Name |
(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBHDJWRPUKMD-TYCQWZJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?
A1: While the exact mechanism remains under investigation, research suggests that Triptonodiol might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, Triptonodiol has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.
Q2: What is the structural classification of Triptonodiol and what are its sources?
A2: Triptonodiol belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. Triptonodiol, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.
Q3: What are the limitations of the current research on Triptonodiol and what are potential future research directions?
A3: Currently, most studies investigating Triptonodiol's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which Triptonodiol exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of Triptonodiol, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)

